2-(2-Methoxyphenyl)thiazolidine
CAS No.: 40790-78-1
Cat. No.: VC21316326
Molecular Formula: C10H13NOS
Molecular Weight: 195.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40790-78-1 |
---|---|
Molecular Formula | C10H13NOS |
Molecular Weight | 195.28 g/mol |
IUPAC Name | 2-(2-methoxyphenyl)-1,3-thiazolidine |
Standard InChI | InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 |
Standard InChI Key | HJPJOKSJGDFDBQ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2NCCS2 |
Canonical SMILES | COC1=CC=CC=C1C2NCCS2 |
Introduction
2-(2-Methoxyphenyl)thiazolidine is a heterocyclic organic compound belonging to the thiazolidine family. It features a five-membered ring containing one sulfur atom and one nitrogen atom, with a methoxy group attached to the second position of a phenyl ring linked to the thiazolidine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug design.
Synthesis Methods
The synthesis of 2-(2-Methoxyphenyl)thiazolidine typically involves the reaction of appropriate substrates such as isothiocyanates and amines in the presence of catalysts. The thiazolidine ring structure is formed through cyclization reactions that can be catalyzed by Lewis acids or through multicomponent reactions. Common solvents used include dichloromethane or chloroform, and reactions are often conducted at low temperatures to enhance selectivity and yield.
Synthesis Method | Description |
---|---|
Substrates | Isothiocyanates and amines |
Catalysts | Lewis acids |
Solvents | Dichloromethane or chloroform |
Reaction Conditions | Low temperature |
Biological Activities and Applications
Thiazolidines, including 2-(2-Methoxyphenyl)thiazolidine, have been studied for their potential roles in modulating metabolic pathways related to diabetes and cancer. In vitro studies have shown that derivatives of thiazolidines exhibit antioxidant activity and may inhibit enzymes like tyrosinase, relevant in skin pigmentation disorders.
Biological Activity | Description |
---|---|
Antioxidant Activity | Potential for scavenging free radicals |
Tyrosinase Inhibition | Relevant in skin pigmentation disorders |
Metabolic Pathway Modulation | Potential roles in diabetes and cancer |
Research Findings and Future Directions
Research on thiazolidines highlights their potential as privileged structures in drug design due to their ability to mimic peptide bonds and interact with various biological targets. Future studies may focus on optimizing the synthesis of 2-(2-Methoxyphenyl)thiazolidine and exploring its applications in pharmaceutical development.
Research Area | Description |
---|---|
Drug Design | Potential as privileged structures |
Synthesis Optimization | Future focus for improved yield and purity |
Pharmaceutical Applications | Exploration of therapeutic benefits |
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